Home > Products > Screening Compounds P71199 > 1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone
1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone - 1361114-98-8

1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone

Catalog Number: EVT-1688760
CAS Number: 1361114-98-8
Molecular Formula: C13H19IN4O
Molecular Weight: 374.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122)

Compound Description: (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone, also known as CHMFL-FLT3-122, is a potent and orally available FLT3 kinase inhibitor. [] It was developed through a structure-guided drug design approach based on the BTK kinase inhibitor ibrutinib (PCI-32765). [] CHMFL-FLT3-122 exhibits an IC50 of 40 nM against FLT3 kinase and over 10-fold selectivity over BTK kinase. [] It demonstrates significant inhibitory effects on the proliferation of FLT3-ITD positive AML cancer cell lines MV4-11 and MOLM13/14. [] Notably, CHMFL-FLT3-122 shows 170-fold selectivity between FLT3 and c-KIT kinases, indicating its potential to avoid the myelosuppression toxicity associated with FLT3/c-KIT dual inhibition. [] In cellular contexts, it effectively disrupts FLT3-ITD mediated signaling pathways, induces apoptosis, and arrests the cell cycle in the G0/G1 phase. [] In vivo studies have shown that CHMFL-FLT3-122 possesses good bioavailability (30%) and significantly suppresses tumor growth in MV4-11 cell xenograft models without noticeable toxicity. []

1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579)

Compound Description: 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone, known as AMG 579, is a potent, selective, and efficacious phosphodiesterase 10A (PDE10A) inhibitor. [] Its development involved optimizing the potency and in vivo efficacy of lead compounds containing keto-benzimidazole moieties. [] Notably, modifying the saturated rings from morpholine and N-acetyl piperazine to tetrahydropyran and N-acetyl piperidine significantly increased the biochemical potency of AMG 579. [] In vivo studies demonstrated 86-91% occupancy of PDE10A in the brain at a dose of 10 mg/kg. [] AMG 579 exhibited dose-dependent CNS target occupancy and efficacy in the PCP-LMA behavioral model. [] Due to its superior in vivo target occupancy, efficacy, and pharmacokinetic profiles across multiple preclinical species, it has been advanced as a clinical candidate for PDE10A inhibition. []

Overview

1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone is a complex organic compound that falls within the category of piperidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with iodine and a dimethylamino group, linked to a piperidine moiety. The presence of these functional groups suggests potential biological activity, particularly in medicinal chemistry.

Source

This compound can be synthesized through various organic synthesis techniques, commonly involving the use of commercially available starting materials such as substituted pyrimidines and piperidines. The synthesis methods often employ nucleophilic substitution reactions, acylation, and alkylation processes to construct the desired molecular framework .

Classification

1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone is classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure. It is also categorized as a potential pharmaceutical agent due to its structural features that may interact with biological targets.

Synthesis Analysis

Methods

The synthesis of 1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone typically involves several steps:

  1. Preparation of Substituted Pyrimidines: Starting from commercially available pyrimidine derivatives, halogenation or other functional group modifications are performed to introduce iodine and dimethylamino groups.
  2. Piperidine Formation: Piperidine derivatives can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
  3. Final Coupling Reaction: The final product is obtained through nucleophilic substitution reactions where the piperidine moiety is attached to the pyrimidine structure via an ethanone linkage.

Technical Details

The synthesis may utilize various reagents such as bases (e.g., sodium hydride), solvents (e.g., dimethyl sulfoxide), and catalysts (e.g., palladium for cross-coupling reactions) to facilitate the formation of the desired compound .

Molecular Structure Analysis

Data

The molecular formula is C_{13}H_{18}N_{3}IO, with a molecular weight of approximately 351.21 g/mol. The compound features distinct functional groups that contribute to its chemical properties and potential reactivity.

Chemical Reactions Analysis

Reactions

1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone can undergo various chemical reactions typical for amines and ketones:

  1. Nucleophilic Substitution: The iodine atom on the pyrimidine ring can be replaced by other nucleophiles.
  2. Acylation Reactions: The ethanone group can participate in further acylation or condensation reactions with other amines or alcohols.

Technical Details

The reactivity of the compound is influenced by the electron-donating nature of the dimethylamino group, which can enhance nucleophilicity at adjacent positions on the pyrimidine ring .

Mechanism of Action

Process

The mechanism of action for 1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone likely involves its interaction with specific biological targets, such as receptors or enzymes. The dimethylamino group may enhance binding affinity due to its electron-donating properties, while the iodine atom could play a role in stabilizing interactions through halogen bonding.

Data

Studies suggest that compounds with similar structures may exhibit activity against various biological pathways, including those involved in neuropharmacology and cancer treatment .

Physical and Chemical Properties Analysis

Physical Properties

1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone is expected to have moderate solubility in polar solvents due to its polar functional groups. Its melting point and boiling point would need to be determined experimentally.

Chemical Properties

The compound exhibits properties typical of both amines and ketones, including basicity due to the amine group and reactivity towards electrophiles due to the carbonyl functionality.

Relevant data regarding solubility, stability under various conditions, and spectral characteristics (e.g., NMR, IR) would assist in further characterizing this compound .

Applications

Scientific Uses

Due to its structural features, 1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone has potential applications in medicinal chemistry, particularly as a lead compound for drug development targeting specific receptors or pathways involved in diseases such as cancer or neurological disorders. The exploration of its pharmacological properties could lead to new therapeutic agents with improved efficacy and selectivity .

Properties

CAS Number

1361114-98-8

Product Name

1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone

IUPAC Name

1-[2-[2-(dimethylamino)-5-iodopyrimidin-4-yl]piperidin-1-yl]ethanone

Molecular Formula

C13H19IN4O

Molecular Weight

374.22 g/mol

InChI

InChI=1S/C13H19IN4O/c1-9(19)18-7-5-4-6-11(18)12-10(14)8-15-13(16-12)17(2)3/h8,11H,4-7H2,1-3H3

InChI Key

HTUFDDVNHKMNDD-UHFFFAOYSA-N

SMILES

CC(=O)N1CCCCC1C2=NC(=NC=C2I)N(C)C

Canonical SMILES

CC(=O)N1CCCCC1C2=NC(=NC=C2I)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.